molecular formula C9H10N2O4 B14858001 Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate

Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate

Cat. No.: B14858001
M. Wt: 210.19 g/mol
InChI Key: DHZHQHLBISVADS-UHFFFAOYSA-N
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Description

Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with formyl, methoxy, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with pyrimidine derivatives under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The formyl and methoxy groups can interact with active sites of enzymes, while the carboxylate group can enhance solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. The combination of formyl, methoxy, and carboxylate groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate

InChI

InChI=1S/C9H10N2O4/c1-3-15-8(13)7-4-6(5-12)10-9(11-7)14-2/h4-5H,3H2,1-2H3

InChI Key

DHZHQHLBISVADS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C=O)OC

Origin of Product

United States

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